Product packaging for Phenylthiocarbamyl-S-ethylcysteine(Cat. No.:CAS No. 118573-61-8)

Phenylthiocarbamyl-S-ethylcysteine

Cat. No.: B046318
CAS No.: 118573-61-8
M. Wt: 284.4 g/mol
InChI Key: VXBLCJFXZZAMPK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylthiocarbamyl-S-ethylcysteine is a chemically modified cysteine derivative of significant value in peptide and protein research, particularly in the field of proteomics. Its primary application lies in the Edman degradation sequencing of peptides and proteins. This compound serves as a stable, identifiable byproduct (a phenylthiohydantoin, or PTH, derivative) formed when sequencing peptides containing cysteine residues that have been previously alkylated with ethyl iodide. This modification prevents the formation of disulfide bridges, ensuring a homogeneous sample, and allows for the unambiguous identification of cysteine positions during the sequential degradation process. The mechanism involves the initial coupling of phenylisothiocyanate (PITC) with the N-terminus of the peptide, followed by cleavage under acidic conditions, which releases the PTH-amino acid derivative for analysis via HPLC or other chromatographic methods. For researchers, this compound is crucial for de novo protein sequencing, the verification of recombinant protein structures, and the characterization of post-translational modifications. Its use is fundamental in workflows aimed at understanding protein function, structure, and interactions, making it an indispensable tool in biochemistry and molecular biology laboratories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O2S2 B046318 Phenylthiocarbamyl-S-ethylcysteine CAS No. 118573-61-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118573-61-8

Molecular Formula

C12H16N2O2S2

Molecular Weight

284.4 g/mol

IUPAC Name

(2R)-3-ethylsulfanyl-2-(phenylcarbamothioylamino)propanoic acid

InChI

InChI=1S/C12H16N2O2S2/c1-2-18-8-10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1

InChI Key

VXBLCJFXZZAMPK-JTQLQIEISA-N

SMILES

CCSCC(C(=O)O)NC(=S)NC1=CC=CC=C1

Isomeric SMILES

CCSC[C@@H](C(=O)O)NC(=S)NC1=CC=CC=C1

Canonical SMILES

CCSCC(C(=O)O)NC(=S)NC1=CC=CC=C1

Other CAS No.

118573-61-8

Synonyms

phenylthiocarbamyl-S-ethylcysteine
PTCSEC

Origin of Product

United States

Mechanistic Underpinnings and Optimization of Phosphoserine to S Ethylcysteine Conversion

Principles of β-Elimination and Michael Addition Reactions for Phosphoserine Transformation

The initial step in the conversion of phosphoserine is the β-elimination of the phosphate (B84403) group under alkaline conditions. This reaction is followed by the Michael addition of a thiol, in this case, ethanethiol (B150549), to the resulting unsaturated intermediate.

The reaction pathway commences with the base-catalyzed β-elimination of the phosphate moiety from phosphoserine. This elimination reaction results in the formation of a highly reactive α,β-unsaturated amino acid intermediate, dehydroalanine (B155165). researchgate.netnih.gov The presence of a strong base facilitates the abstraction of the α-proton, leading to the formation of a carbanion, which then expels the phosphate group to form the carbon-carbon double bond of dehydroalanine.

The subsequent step is the Michael addition of ethanethiol to the dehydroalanine intermediate. In this reaction, the thiolate anion, formed from ethanethiol under the alkaline conditions, acts as a nucleophile and attacks the β-carbon of the dehydroalanine. This 1,4-conjugate addition is a thermodynamically favorable process that leads to the formation of the stable thioether, S-ethylcysteine. rsc.orgnih.gov

The efficiency of the conversion of phosphoserine to S-ethylcysteine is highly dependent on the reaction environment, particularly the pH and the presence of specific catalysts.

Effect of pH and Catalysts on β-Elimination:

The β-elimination of the phosphate group is significantly accelerated under alkaline conditions. Research has demonstrated that the use of barium hydroxide (B78521) (Ba(OH)₂) as a catalyst can increase the rate of β-elimination of phosphoserine by more than two orders of magnitude compared to sodium hydroxide (NaOH) at the same hydroxide ion concentration. nih.gov This catalytic effect is specific to phosphoserine, with serine and threonine residues remaining largely unaffected under these conditions. nih.gov

Influence of Solvent on Michael Addition:

The Michael addition of thiols to dehydroalanine derivatives has been shown to be remarkably accelerated in aqueous media. nih.govresearchgate.net This rate enhancement in water allows for shorter reaction times and higher yields, making it an attractive condition for the synthesis of S-ethylcysteine from the dehydroalanine intermediate.

Reaction StepKey Environmental FactorObservation
β-EliminationCatalystUse of 0.1 M Ba(OH)₂ increases the reaction rate by over two orders of magnitude compared to NaOH. nih.gov
Michael AdditionSolventReaction rate is significantly accelerated in water, leading to shorter reaction times and higher yields. nih.govresearchgate.net

Methodological Refinements for Quantitative S-Ethylcysteine Generation

To achieve accurate and reproducible quantification of phosphoserine, significant refinements have been made to the reaction methodology, including the development of micro-scale reaction systems and a deeper understanding of the reaction kinetics and thermodynamics.

The conversion of phosphoserine to S-ethylcysteine is often carried out in a micro-batch reaction system, which is particularly advantageous when dealing with picomolar amounts of peptides and proteins. researchgate.net These systems, often based on microreactor technology, offer benefits such as high surface-area-to-volume ratios, leading to enhanced mass and heat transfer, and precise control over reaction parameters. mdpi.comkyoto-u.ac.jp

The design of these microreactors can vary, from simple chip-based formats with microchannels to more complex networks that allow for multi-step reactions. mdpi.com The choice of material for the microreactor, such as silicon, glass, or polymers like polydimethylsiloxane (B3030410) (PDMS), is critical and depends on the specific reaction conditions. researchgate.net Scaling up from these micro-batch systems for larger-scale production requires careful consideration of the flow patterns and mixing within the reactor to maintain reaction efficiency. mdpi.com

A thorough understanding of the kinetics and thermodynamics of both the β-elimination and Michael addition steps is crucial for optimizing the derivatization process.

Kinetics: The rate of the β-elimination of phosphoserine is a critical parameter. The use of catalysts like Ba(OH)₂ dramatically increases the reaction rate, allowing for a more rapid conversion. nih.gov While specific kinetic parameters under various conditions are not extensively documented in readily available literature, the qualitative understanding of this rate enhancement is a key aspect of method optimization. The kinetics of the Michael addition of thiols to dehydroalanine amides have been shown to be significantly accelerated in water, which is a key consideration for achieving high yields in a timely manner. nih.gov

Thermodynamics: The Michael addition of a thiol to a dehydroalanine derivative is generally a thermodynamically favorable process, driving the reaction towards the formation of the stable S-ethylcysteine product. The equilibrium of this reaction can be influenced by the specific reactants and the reaction conditions. While detailed thermodynamic data for the specific reaction of ethanethiol with dehydroalanine is not widely published, the general principles of Michael additions suggest a favorable equilibrium position.

Controlled Hydrolytic Processes for Subsequent Amino Acid Isolation

Following the conversion of phosphoserine to S-ethylcysteine and its subsequent derivatization with PITC to form Phenylthiocarbamyl-S-ethylcysteine, the next critical step is the controlled hydrolysis of the peptide or protein to liberate the individual amino acids for analysis.

This is typically achieved through acid hydrolysis, with 6 M hydrochloric acid being a common reagent. researchgate.netnih.gov The conditions of hydrolysis, including time and temperature, must be carefully controlled to ensure complete cleavage of the peptide bonds while minimizing the degradation of the released amino acids. For instance, standard hydrolysis conditions often involve heating the sample at 110°C for 24 hours. However, it has been noted that these conditions may not always provide the maximal yield for all amino acids. nih.gov

A significant challenge during acid hydrolysis is the potential for side reactions. The PITC derivatization itself can lead to byproducts, and the subsequent hydrolysis can also affect the stability of the PTC-amino acid derivatives. nih.gov For example, the presence of salts in the hydrolysate can impact the yields of some PTC-amino acids. ucl.ac.uk Therefore, optimization of the hydrolysis conditions is essential for accurate quantification. This may involve adjusting the hydrolysis time or employing alternative hydrolysis methods to improve the recovery of the target amino acid, PTC-S-ethylcysteine.

Analytical Methodologies for Phenylthiocarbamyl S Ethylcysteine Detection and Quantification

Derivatization Chemistry with Phenyl Isothiocyanate for PTC-S-ethylcysteine Formationfishersci.comnumberanalytics.comnih.govresearchgate.net

The derivatization of S-ethylcysteine with phenyl isothiocyanate (PITC), also known as Edman's reagent, is a well-established method for pre-column derivatization in high-performance liquid chromatography (HPLC). fishersci.comnih.gov This reaction involves the coupling of PITC to the primary amino group of S-ethylcysteine under alkaline conditions to form the stable phenylthiocarbamyl (PTC) derivative. fishersci.commetwarebio.com This process is integral to the Edman degradation method for protein sequencing, where PITC reacts with the N-terminal amino acid of a peptide. metwarebio.comcreative-proteomics.comshimadzu.com

The resulting PTC-amino acids, including PTC-S-ethylcysteine, exhibit strong ultraviolet (UV) absorbance at 254 nm, which facilitates their sensitive detection. fishersci.comnih.gov A significant advantage of using PITC is that it reacts with all amino acids, including secondary amino acids like proline, to form stable products. fishersci.comnih.gov The volatility of PITC allows for its easy removal under vacuum, minimizing interference from excess reagent during subsequent chromatographic analysis. fishersci.com

Reaction Stoichiometry and Yield Optimization

The reaction between S-ethylcysteine and PITC proceeds via a straightforward coupling mechanism. The isothiocyanate group (-N=C=S) of PITC reacts with the primary amine (-NH2) of S-ethylcysteine.

To achieve quantitative derivatization, the reaction conditions must be carefully controlled. The reaction is typically carried out at room temperature and is completed within 5 to 10 minutes. nih.gov An alkaline environment, often achieved using a coupling solution containing acetonitrile (B52724), pyridine, triethylamine, and water, is essential for the reaction to proceed efficiently. fishersci.com

Optimizing the yield of PTC-S-ethylcysteine involves several key considerations:

Removal of Interfering Substances: It is crucial to ensure that any substances that could interfere with the derivatization, such as strong acids (e.g., HCl), are completely removed before adding the PITC reagent. fishersci.com

Reagent Concentration: A sufficient excess of PITC is used to drive the reaction to completion.

Reaction Time and Temperature: While the reaction is rapid at room temperature, optimization of time and temperature may be necessary depending on the specific sample matrix. nih.gov

Post-Derivatization Cleanup: After the reaction, the coupling solvents, excess PITC, and any byproducts are typically removed by rotary evaporation under a high vacuum to prevent interference during HPLC analysis. nih.gov

Studies have shown that with optimized conditions, the derivatization of amino acids with PITC can be quantitative, leading to reliable and reproducible results. nih.gov

Chromatographic Separation Techniques Utilizing Phenylthiocarbamyl-S-ethylcysteine

Once derivatized, PTC-S-ethylcysteine, along with other PTC-amino acids, is separated and quantified using chromatographic techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Resolution and Sensitivitynumberanalytics.comnih.govresearchgate.netcreative-proteomics.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the separation of PTC-amino acids. nih.govcreative-proteomics.com This technique utilizes a nonpolar stationary phase (e.g., octadecylsilyl or octylsilyl) and a polar mobile phase. nih.gov The separation is based on the differential partitioning of the PTC-amino acids between the stationary and mobile phases.

The elution of the PTC derivatives is typically achieved using a gradient of increasing organic solvent concentration, such as acetonitrile or methanol, in an aqueous buffer. nih.govnih.gov The choice of buffer, its pH, and the gradient profile are critical for achieving optimal resolution of all PTC-amino acids in a single chromatographic run, which can often be accomplished in about 30 minutes. nih.gov The stability of PTC-amino acids at a pH range of 5-7.5 contributes to the robustness of this analytical method. fishersci.com

Table 1: Typical RP-HPLC Conditions for PTC-Amino Acid Analysis

ParameterCondition
Column Octadecylsilyl (C18) or Octylsilyl (C8)
Mobile Phase A Aqueous buffer (e.g., 0.05 M ammonium (B1175870) acetate (B1210297), pH 6.8 or 0.05 M sodium acetate with triethylamine, pH 6.40) nih.govnih.gov
Mobile Phase B Acetonitrile or Methanol nih.govnih.gov
Detection UV at 254 nm nih.gov
Elution Gradient of increasing Mobile Phase B concentration

Detection Strategies in Picomolar Quantitation Regimesnumberanalytics.comnih.govresearchgate.netcreative-proteomics.com

The phenylthiocarbamyl group provides a strong chromophore, allowing for sensitive UV detection of the derivatized amino acids at 254 nm. fishersci.comnih.gov This detection method is robust and allows for the quantitation of PTC-amino acids at the picomole level. fishersci.comnih.govnih.gov The sensitivity and precision of this method are comparable to those achieved with traditional ion-exchange analyzers. nih.gov

For even higher sensitivity, other derivatization reagents that yield fluorescent products can be used, although PITC remains a widely used and reliable choice for many applications due to the stability of its derivatives and the straightforward nature of the derivatization and detection process. nih.gov The ability to achieve picomolar quantitation is crucial for the analysis of very small sample amounts, which is often the case in protein sequencing and other proteomics applications. nih.govnih.gov

Integration with Protein Sequencing and Amino Acid Compositional Analysis

The derivatization of amino acids to form PTC derivatives is a cornerstone of protein chemistry, particularly in the context of determining the primary structure of proteins.

Facilitating Edman Degradation for Phosphoserine Site Localizationnumberanalytics.commetwarebio.comnih.gov

Edman degradation is a powerful method for sequentially determining the amino acid sequence of a peptide or protein from the N-terminus. metwarebio.comcreative-proteomics.com The process involves the reaction of the N-terminal amino acid with PITC, followed by cleavage of this residue, which is then identified. numberanalytics.comshimadzu.com This cycle is repeated to identify subsequent amino acids in the chain.

The identification of post-translationally modified amino acids, such as phosphoserine, is a significant challenge in protein analysis. While standard Edman degradation can identify the 20 common amino acids, modifications can alter the chemical properties of the residues. PITC derivatization can be applied to the analysis of modified amino acids, including phosphorylated residues. fishersci.com

The presence of a phosphate (B84403) group on a serine residue can be determined through specialized Edman degradation protocols. Although direct identification of the PTH-phosphoserine can be challenging due to its instability, its presence can often be inferred. The modification can lead to a gap in the sequence at the position of the phosphoserine or the appearance of a derivative with a unique retention time in the HPLC analysis. By comparing the sequence data with the known or predicted protein sequence, the site of phosphorylation can be localized. This approach, combining PITC derivatization with Edman degradation, provides a valuable tool for pinpointing the location of phosphoserine and other modified residues within a protein sequence.

Quantitative Amino Acid Analysis for Phosphoprotein Characterization

Quantitative amino acid analysis plays a crucial role in the characterization of phosphoproteins, where the determination of phosphoserine content is often a key objective. A specialized method has been developed that facilitates the quantification of phosphoserine by converting it into S-ethylcysteine (SEC), which is then derivatized with phenylisothiocyanate (PITC) to form the stable and readily detectable PTC-SEC. nih.gov

The process begins with a micro-batch reaction where phosphoserine is converted to S-ethylcysteine. This is followed by acid hydrolysis to release the free amino acid. Subsequently, the S-ethylcysteine is reacted with PITC under alkaline conditions to yield PTC-S-ethylcysteine. nih.govspringernature.com This derivative is then quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm. springernature.com This approach has proven effective for analyzing both small peptides and larger proteins in the low picomole range, providing a reliable means to determine the phosphoserine content. nih.gov

Table 1: Key Steps in Quantitative Amino Acid Analysis for Phosphoprotein Characterization via PTC-S-ethylcysteine

StepDescriptionReagents/Conditions
1. ConversionConversion of phosphoserine to S-ethylcysteine.Micro-batch reaction
2. HydrolysisLiberation of the free S-ethylcysteine amino acid.6 M Hydrochloric acid
3. DerivatizationReaction of S-ethylcysteine with PITC to form PTC-S-ethylcysteine.Phenylisothiocyanate (PITC), alkaline conditions
4. QuantificationSeparation and measurement of PTC-S-ethylcysteine.Reversed-phase High-Performance Liquid Chromatography (RP-HPLC), UV detection at 254 nm

Advanced Spectrometric Approaches for this compound Characterization

Advanced spectrometric techniques are indispensable for the detailed characterization of PTC-S-ethylcysteine, offering high resolution and sensitivity for structural confirmation and molecular weight analysis.

Mass Spectrometry (MS) for Structural Confirmation and Molecular Weight Analysis

Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and determination of the precise molecular weight of PTC-S-ethylcysteine. nih.gov Techniques such as electrospray ionization-mass spectrometry (ESI-MS) are particularly informative for this purpose. nih.gov High-resolution mass spectrometry can provide the accurate mass of the molecule, which can be used to confirm its elemental composition. nih.gov

Tandem mass spectrometry (MS/MS) is employed to obtain structural information. In this process, the precursor ion corresponding to PTC-S-ethylcysteine is isolated and fragmented. The resulting fragment ions provide a characteristic pattern, or "fingerprint," that can be used to confirm the structure of the original molecule. This detailed fragmentation analysis is crucial for unambiguously identifying the compound. nih.govsfrbm.org

Table 2: Mass Spectrometry Parameters for PTC-S-ethylcysteine Analysis

ParameterTypical Value/TechniquePurpose
Ionization MethodElectrospray Ionization (ESI)Generates gas-phase ions from the sample for MS analysis. nih.gov
Mass AnalyzerFourier Transform Ion Cyclotron Resonance (FT-ICR), Time-of-Flight (TOF)Measures the mass-to-charge ratio of ions with high accuracy and resolution. nih.govucdavis.edu
FragmentationCollision-Induced Dissociation (CID)Breaks down the precursor ion to generate fragment ions for structural analysis.
DetectionMS1 (Precursor Ion Scan), MS/MS (Product Ion Scan)Identifies the molecular ion and its fragments. nih.gov

Capillary Electrophoresis for High-Resolution Separation

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like amino acid derivatives. nih.govcolby.edu In the context of PTC-S-ethylcysteine, CE offers several advantages, including high separation efficiency, short analysis times, and the ability to handle small sample volumes. nih.gov

The separation in CE is based on the differential migration of analytes in an electric field within a narrow capillary. colby.edu For PTC-amino acids, micellar electrokinetic chromatography (MEKC), a mode of CE, is often employed. This technique uses surfactants to form micelles, which act as a pseudostationary phase, enabling the separation of both charged and neutral molecules. nih.gov The high resolving power of CE allows for the separation of PTC-S-ethylcysteine from other amino acid derivatives and potential interferences in complex biological samples. ntu.edu.tw

Table 3: Comparison of Analytical Techniques for PTC-S-ethylcysteine

TechniquePrincipleKey Advantages
RP-HPLC Partitioning between a nonpolar stationary phase and a polar mobile phase.Robust, reproducible, widely available. springernature.com
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ions.High sensitivity, provides structural information and molecular weight. nih.govnih.gov
Capillary Electrophoresis (CE) Differential migration of analytes in an electric field.High resolution, fast analysis, low sample consumption. nih.govcolby.edu

Applications in Protein Post Translational Modification Ptm Elucidation

Mapping of Phosphorylation Sites on Specific Proteins

Protein phosphorylation is a fundamental regulatory mechanism, and identifying the exact sites of modification is crucial for understanding cellular signaling. libretexts.org The chemical strategy involving the formation of PTC-S-ethylcysteine is particularly adept at mapping phosphorylation on serine residues, which are among the most common, yet chemically labile, phosphorylation targets. nih.govlibretexts.org

Identifying the direct substrates of protein kinases is a critical step in dissecting signal transduction pathways. researchgate.netnih.gov The conversion of phosphoserine to PTC-S-ethylcysteine provides a quantitative method to assess the phosphorylation status of a protein, making it a valuable tool for studying kinase-substrate relationships.

To determine if a protein is a substrate for a particular kinase, the protein can be incubated with the kinase in vitro. By measuring the amount of phosphoserine (as PTC-S-ethylcysteine) before and after the reaction, a direct quantification of the kinase's activity on the protein can be achieved. This approach allows for the study of phosphorylation dynamics, revealing the rate and stoichiometry of the modification. Understanding these dynamics is essential for building accurate models of signaling networks. While modern mass spectrometry techniques are widely used for global phosphoproteomic analysis, this targeted chemical derivatization method offers high precision for studying specific phosphorylation events on purified proteins or simple mixtures. researchgate.netnih.gov

Phosphoserine (pSer) is inherently unstable and can be difficult to detect directly, especially with methods involving acidic conditions like traditional protein sequencing. nih.gov To overcome this, a robust chemical derivatization method transforms pSer into a more stable compound for analysis. The process involves two main steps:

β-Elimination and Michael Addition: The protein or peptide containing phosphoserine is treated with a base, which catalyzes a β-elimination reaction. This removes the phosphate (B84403) group and creates a dehydroalanine (B155165) intermediate. In the presence of ethanethiol (B150549), a subsequent Michael addition reaction occurs, converting the dehydroalanine into the stable thioether, S-ethylcysteine.

Hydrolysis and Derivatization: The modified protein is then subjected to complete acid hydrolysis, breaking it down into its constituent amino acids. The resulting free S-ethylcysteine is then derivatized with phenyl isothiocyanate (PITC) under alkaline conditions. nih.govwikipedia.org This reaction forms the highly stable Phenylthiocarbamyl-S-ethylcysteine (PTC-S-ethylcysteine).

This PTC derivative is readily quantifiable using reversed-phase HPLC in the picomolar range, providing a sensitive and accurate measurement of the original phosphoserine content in the sample. nih.gov

Table 1: Chemical Conversion of Phosphoserine for HPLC Analysis

StepReactionReactant(s)Intermediate/ProductPurpose
1β-EliminationPhosphoserine, Base (e.g., NaOH)DehydroalanineRemove labile phosphate group
2Michael AdditionDehydroalanine, EthanethiolS-ethylcysteineCreate a stable thioether derivative
3DerivatizationS-ethylcysteine, Phenyl isothiocyanate (PITC)This compoundAttach a chromophore for HPLC detection

Characterization of Other Cysteine-Mediated Modifications

The core strategy of converting a modified cysteine residue into a stable, analyzable form can be extended to other types of PTMs involving cysteine. Cysteine's reactive thiol group is a target for numerous modifications, including prenylation and phosphorylation, which play vital roles in protein localization, stability, and function. thermofisher.comnih.gov

Protein prenylation is the attachment of hydrophobic isoprenoid groups, such as farnesyl or geranylgeranyl moieties, to cysteine residues, typically near the C-terminus of the protein. nih.gov This modification is crucial for mediating protein-membrane and protein-protein interactions. The identification of these large, hydrophobic modifications can be challenging.

A method analogous to that for phosphoserine has been successfully used to identify farnesylated cysteines. Research on phosphorylase kinase demonstrated that its farnesylcysteine constituents could be identified by converting them into S-ethylcysteine. nih.govnih.gov This conversion allows the modified residue to be detected through standard phenylthiocarbamoylamino acid analysis following Edman degradation. nih.govnih.gov This application highlights the versatility of the S-ethylcysteine conversion strategy for confirming and localizing cysteine-based PTMs beyond phosphorylation.

Phosphorylation can also occur on cysteine residues, forming a high-energy phosphothioester bond. Phosphocysteine (pCys) is a key, albeit transient, intermediate in the catalytic cycles of several enzyme families, including phosphoglycerate mutases and some protein tyrosine phosphatases. However, phosphocysteine is extremely labile, particularly under the acidic conditions typically used for protein analysis, making its direct detection exceptionally difficult.

While direct conversion of phosphocysteine to S-ethylcysteine is not as commonly documented as the method for phosphoserine, the underlying chemical principles suggest its feasibility. The instability of the P-S bond necessitates a stabilization strategy for analysis. A chemical approach to displace the phosphate group and cap the reactive thiol with a stable alkyl group, such as an ethyl group, would be required for subsequent analysis by Edman chemistry or HPLC. This would convert the transient pCys signal into a stable S-ethylcysteine derivative, which could then be identified as its PTC derivative, enabling the study of these important enzymatic intermediates.

Contributions to Quantitative Proteomics and Phosphoproteomics

Quantitative proteomics aims to measure the absolute or relative abundance of proteins and their modifications within a cell or organism. nih.gov While large-scale, mass spectrometry-based approaches dominate the field, chemical derivatization methods, such as the one producing PTC-S-ethylcysteine, represent a foundational and complementary technique. abcam.com

The primary contribution of this method is its ability to provide highly accurate and sensitive quantification of specific PTMs from very small amounts of material. nih.gov The HPLC-based detection of the PTC-amino acid is robust, reproducible, and capable of measuring modifications in the low picomole range. nih.govcerealsgrains.org This targeted approach is particularly valuable for:

Validating findings from large-scale mass spectrometry studies.

Precisely quantifying the stoichiometry of a specific modification on a purified protein.

Studying the dynamics of a single phosphorylation site in response to stimuli.

By converting chemically unstable PTMs like phosphoserine into a stable, easily detectable derivative, this method provides a reliable platform for quantitative analysis, contributing significantly to the toolbox of phosphoproteomics. nih.govnih.gov

Table 2: Research Findings Utilizing S-Ethylcysteine Conversion

Original PTMProtein/Peptide StudiedKey FindingReference
PhosphoserineVarious peptides and proteins (e.g., troponin, kemptide)A method was developed to quantify phosphoserine in picomolar amounts by conversion to PTC-S-ethylcysteine and analysis by HPLC. nih.gov
FarnesylcysteineAlpha and beta subunits of phosphorylase kinaseFarnesylation at C-terminal cysteine residues was localized by converting the farnesylcysteine to S-ethylcysteine for analysis. nih.govnih.gov

Non-Radioactive Methods for Phosphorylation Analysis

Historically, the analysis of protein phosphorylation relied heavily on the use of radioisotopes, such as ³²P. However, due to safety concerns and the requirement for specialized facilities, non-radioactive methods have become increasingly prevalent. A notable non-radioactive approach involves the chemical derivatization of phosphoamino acids, followed by their separation and detection using techniques like capillary electrophoresis. nih.gov

One such method involves the partial hydrolysis of phosphopeptides or phosphoproteins to release the constituent amino acids. nih.gov These amino acids are then derivatized with a reagent, such as phenylisothiocyanate (PITC). This reaction targets the primary amino groups of the amino acids, converting them into phenylthiocarbamyl (PTC) derivatives. In the context of analyzing cysteine-containing peptides, modifications of cysteine residues are also a critical consideration. nih.govmdpi.com The resulting derivatized phosphoamino acids, including PTC-phosphoserine, PTC-phosphothreonine, and PTC-phosphotyrosine, can then be separated and quantified.

Capillary electrophoresis offers a high-resolution separation of these PTC-amino acids, allowing for the determination of the phosphorylation status of the original protein or peptide. nih.gov This method has demonstrated high sensitivity, with detection limits in the femtomole range, and excellent linearity for quantification. nih.gov

Key Features of a Non-Radioactive Phosphorylation Analysis Method:

FeatureDescriptionReference
Derivatization Reagent Phenylisothiocyanate (PITC) nih.gov
Analyte PTC-derivatized phosphoamino acids nih.gov
Separation Technique Capillary Electrophoresis nih.gov
Detection Limit Femtomole (fmol) range nih.gov
Application Analysis of phosphorylation sites in model polypeptides and native phosphoproteins. nih.gov

This non-radioactive strategy provides a safe and sensitive alternative for the qualitative and quantitative analysis of protein phosphorylation.

Enrichment Strategies for Phosphopeptides

A major hurdle in phosphoproteomics is the low stoichiometry of phosphorylation and the low abundance of phosphopeptides in complex biological samples. researchgate.net Therefore, enrichment strategies are essential to selectively isolate phosphopeptides prior to analysis by mass spectrometry. nih.govnih.govspringernature.com These strategies can be broadly categorized and are often used in combination to achieve comprehensive phosphoproteome coverage. whiterose.ac.uknih.gov

Several enrichment techniques exploit the unique chemical properties of the phosphate group. These include:

Immobilized Metal Affinity Chromatography (IMAC): This is one of the most widely used methods for phosphopeptide enrichment. researchgate.netnih.gov IMAC utilizes metal ions, such as Fe³⁺, Ga³⁺, or Ti⁴⁺, chelated to a solid support. The negatively charged phosphate groups on phosphopeptides bind to the positively charged metal ions, allowing for their separation from non-phosphorylated peptides. nih.govnih.gov The efficiency of IMAC can be influenced by factors such as the choice of metal ion and the use of acidic conditions to reduce non-specific binding of acidic (aspartic and glutamic acid-rich) peptides. researchgate.net

Metal Oxide Affinity Chromatography (MOAC): Similar to IMAC, MOAC employs metal oxides, most commonly titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂), to capture phosphopeptides. researchgate.netnih.gov The principle is based on the strong Lewis acid-base interaction between the metal oxide and the phosphate group. MOAC is often considered complementary to IMAC, as they can exhibit different selectivities for mono- and multi-phosphorylated peptides. researchgate.net

Chemical Derivatization: This approach involves chemically modifying the phosphate group to facilitate enrichment. One common strategy is the β-elimination of the phosphate group from phosphoserine and phosphothreonine residues under basic conditions, which results in the formation of dehydroalanine and dehydroaminobutyric acid, respectively. researchgate.net These reactive Michael acceptors can then be reacted with a nucleophile, such as a thiol-containing reagent, to introduce a tag for affinity purification. This method, however, is not applicable to phosphotyrosine, which is stable to β-elimination. researchgate.net

The choice and combination of enrichment strategies are critical for the successful identification and quantification of phosphorylation sites, ultimately enabling a deeper understanding of cellular signaling networks. whiterose.ac.uknih.gov

Comparison of Common Phosphopeptide Enrichment Strategies:

StrategyPrincipleAdvantagesDisadvantagesReference
IMAC Affinity of phosphate groups for chelated metal ions (e.g., Fe³⁺, Ga³⁺).High specificity, widely used.Can have non-specific binding to acidic peptides; may be biased towards multi-phosphorylated peptides. researchgate.netnih.gov
MOAC (e.g., TiO₂) Strong Lewis acid-base interaction between metal oxide and phosphate groups.High recovery, complementary to IMAC.Can have non-specific binding; efficiency can be affected by loading conditions. researchgate.netnih.gov
Chemical Derivatization (β-elimination/Michael addition) Chemical modification of phosphoserine/threonine to introduce an affinity tag.Covalent and stable capture.Not applicable to phosphotyrosine; can have side reactions. researchgate.net

Prospective Research Directions and Methodological Innovations

Rational Design of Enhanced Derivatization Reagents

The chemical structure of phenylisothiocyanate (PITC), the precursor to the phenylthiocarbamyl group, offers opportunities for rational design to create next-generation derivatization reagents with superior properties. scientificlabs.ie The goal is to develop analogs that improve reaction efficiency, detection sensitivity, and expand the multiplexing capabilities of analyses.

One promising approach involves the incorporation of stable isotopes into the PITC molecule. For instance, the synthesis of [13C6]-phenylisothiocyanate allows for its use as an internal standard in mass spectrometry-based quantification. nih.gov This strategy enables absolute quantification of the target analyte, Phenylthiocarbamyl-S-ethylcysteine, by comparing the signal intensity of the naturally occurring (¹²C) derivative with the known concentration of the heavy isotope-labeled ([¹³C]) standard. nih.gov This would represent a significant advancement over current methods that often rely on relative quantification.

Further rational design efforts could focus on modifying the phenyl ring to introduce functional groups that enhance ionization efficiency in mass spectrometry or possess unique spectroscopic properties for improved detection by fluorescence or other optical methods. The principles of rational design, which involve strategic modifications to a molecule to achieve a desired function, can be applied here. americanpeptidesociety.orgelsevierpure.com For example, adding permanently charged moieties could improve electrospray ionization, while incorporating fluorophores with high quantum yields could dramatically lower the limits of detection in HPLC with fluorescence detection.

Another avenue of innovation is the development of cleavable linkers within the derivatization reagent. This would allow for the selective release of the S-ethylcysteine or a reporter molecule after initial analysis, facilitating multi-dimensional analytical workflows. The design of such reagents would require a deep understanding of reaction mechanisms to ensure that the derivatization remains robust and the cleavage is highly specific and efficient under controlled conditions.

Coupling with Emerging High-Throughput Analytical Platforms

To meet the demands of large-scale biological studies, such as clinical proteomics or systems biology, it is imperative to couple the analysis of this compound with high-throughput analytical platforms. The established method relies on reversed-phase high-performance liquid chromatography (HPLC), which is robust but can be a bottleneck in terms of sample throughput. nih.gov

Modern HPLC and ultra-high-performance liquid chromatography (UHPLC) systems, featuring automated sample injectors, parallel column processing, and rapid gradient capabilities, can significantly increase the number of samples analyzed per day. numberanalytics.com Coupling these separation systems with advanced mass spectrometers is key. nih.gov Techniques like thermospray liquid chromatography/mass spectrometry have already been shown to confirm the identity of phenylthiocarbamyl-amino acids. nih.gov Newer mass spectrometry platforms, such as those with high-resolution and accurate-mass (HRAM) capabilities (e.g., Orbitrap or TOF analyzers), can provide unambiguous identification and quantification of this compound, even in complex biological matrices.

Furthermore, innovations in protein sequencing methodologies, such as those that immobilize peptides on solid supports for automated Edman degradation, could be adapted for high-throughput analysis. nih.gov An intriguing future direction is the development of image-based Edman degradation, where fluorescently tagged amino acids are sequentially cleaved and detected. nih.gov A modified PITC reagent containing a fluorescent tag could be used to derivatize S-ethylcysteine, allowing its detection within a high-throughput, microscopic imaging workflow.

The table below summarizes a potential high-throughput workflow, integrating modern analytical technologies for the analysis of this compound.

StepTechnologyPurposeThroughput Potential
1. Sample Preparation Automated liquid handling robotsPrecise and reproducible conversion of phosphoserine to S-ethylcysteine and subsequent derivatization.High (96/384-well plate format)
2. Separation UHPLC with parallel columnsRapid separation of this compound from other derivatized amino acids.High (minutes per sample)
3. Detection & Quantification Tandem Mass Spectrometry (MS/MS)Highly sensitive and specific detection and quantification.High (synchronized with UHPLC)
4. Data Analysis Integrated bioinformatics pipelineAutomated peak integration, quantification, and reporting.High (automated processing)

Development of Bioinformatic and Computational Tools for PTM Data Interpretation

The large and complex datasets generated by high-throughput analyses necessitate the development of specialized bioinformatic and computational tools for efficient and accurate data interpretation. While general software for the analysis of Edman degradation data exists, tools tailored to the specific analytical characteristics of this compound and its derivatives would enhance research capabilities. nih.gov

A key requirement is the development of algorithms that can automatically detect and quantify the chromatographic peak corresponding to this compound from HPLC or UHPLC-MS data. These tools should be capable of handling slight variations in retention time and performing accurate integration of peak areas for quantification, including against stable isotope-labeled internal standards.

Moreover, as this method is used to infer the original amount of phosphoserine, computational tools are needed to manage this conversion and link the quantitative data back to the specific protein and phosphorylation site from which it originated. nih.gov This involves creating databases that can store and manage information on the protein of origin, the specific phosphoserine site, and the corresponding quantitative data for this compound.

The table below lists some existing and prospective computational tools and their relevance to the analysis of this compound data.

Tool CategoryExample ToolsApplication to this compound Analysis
Chromatogram Analysis OpenChrom, vendor-specific softwareAutomated peak detection, alignment, and integration for HPLC-UV or HPLC-MS data.
Mass Spec Data Processing MS-DIAL, XCMSProcessing of LC-MS data for feature detection and quantification of the derivatized compound.
Sequence & PTM Databases UniProt, PhosphoSitePlus®Linking the quantified phosphoserine (via this compound) back to known protein sequences and phosphorylation sites.
Custom Scripting/Software R, Python, MATLABDevelopment of custom scripts for automated data processing, statistical analysis, and visualization of quantitative results.

Future development should focus on creating an integrated software suite that seamlessly handles the data from the point of acquisition to the final biological interpretation, including statistical analysis of differential phosphorylation and visualization of results in the context of protein structures and signaling pathways. nautilus.bio

Extended Utility in Diverse Biochemical and Biomedical Research Contexts

The established application of this compound as a marker for phosphoserine quantification opens the door to its extended use in a wide range of biochemical and biomedical research areas where protein phosphorylation is a key regulatory mechanism. nih.govgoogle.com

In cancer biology , aberrant phosphorylation is a hallmark of many malignancies. The precise quantification of phosphoserine at specific sites on oncoproteins or tumor suppressors can provide insights into disease mechanisms and serve as a biomarker for diagnosis or therapeutic response. For example, analyzing the phosphorylation status of proteins in signal transduction pathways that are dysregulated in cancer could be achieved using this sensitive method.

In neuroscience , protein phosphorylation is fundamental to synaptic plasticity, memory formation, and neuronal signaling. The this compound method could be applied to quantify changes in the phosphorylation of key neuronal proteins in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease, potentially identifying new therapeutic targets.

In immunology , the activation and function of immune cells are tightly regulated by phosphorylation cascades. The method could be used to study the signaling events that occur upon immune receptor activation, providing a quantitative measure of the phosphorylation of specific proteins involved in the immune response. This has applications in understanding autoimmune diseases and in the development of immunotherapies.

Furthermore, the chemical principles of the method could be adapted to quantify other amino acids that can be chemically converted to a stable derivative before PITC labeling. This would broaden the scope of the technique beyond phosphoserine to other challenging-to-quantify post-translational modifications. The use of PITC derivatization has been described for other side-chain derivatized amino acids, and this specific workflow for S-ethylcysteine could serve as a template for new analytical methods. nih.gov The analysis of phosphoproteins in biological fluids like saliva has also been an area of research where such methods are valuable. nih.gov

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for PTCE, and how can researchers optimize yield and purity?

  • Methodology : Start with solid-phase peptide synthesis (SPPS) or solution-phase methods using S-ethylcysteine as a precursor. Incorporate carbamylation via phenyl isothiocyanate under anhydrous conditions. Optimize reaction time (monitor via TLC/HPLC) and stoichiometry (e.g., 1:1.2 molar ratio of cysteine derivative to isothiocyanate). Purify via reverse-phase HPLC with acetonitrile/water gradients, and validate purity (>95%) via 1^1H NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing PTCE, and how should data interpretation be standardized?

  • Methodology : Use 1^1H/13^13C NMR to confirm carbamyl and ethylthiol group integration. Employ high-resolution mass spectrometry (HRMS) for molecular weight validation. For structural stability, perform FT-IR to track thiol-carbamyl bond integrity. Standardize data reporting using IUPAC guidelines (e.g., chemical shift referencing, solvent peaks exclusion) to ensure reproducibility .

Q. What safety protocols are essential for handling PTCE in laboratory settings?

  • Methodology : Use flame-retardant lab coats, nitrile gloves, and fume hoods for synthesis. Avoid skin contact due to potential thiol reactivity. Store at -20°C under argon to prevent oxidation. For spills, neutralize with 10% sodium bicarbonate and dispose via hazardous waste channels compliant with RCRA guidelines .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in PTCE’s bioactivity data across studies?

  • Methodology : Conduct meta-analyses of existing data (e.g., IC50_{50} values in enzyme inhibition assays) to identify outliers. Replicate conflicting experiments under controlled conditions (pH 7.4, 37°C). Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for catalytic activity) to validate results. Apply ANOVA or Bayesian statistics to quantify variability .

Q. What computational strategies improve the prediction of PTCE’s interactions with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., cysteine proteases). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with experimental SAR data to refine force field parameters .

Q. How should researchers address batch-to-batch variability in PTCE synthesis for longitudinal studies?

  • Methodology : Implement quality-by-design (QbD) principles: define critical quality attributes (CQA) like purity and solubility. Use design of experiments (DoE) to test factors (e.g., temperature, reagent quality). Characterize batches via LC-MS and stability studies (accelerated aging at 40°C/75% RH) .

Data Contradiction & Validation

Q. What steps ensure reproducibility when PTCE’s reported solubility conflicts with experimental observations?

  • Methodology : Standardize solvent systems (e.g., PBS vs. DMSO) and document temperature/pH. Use dynamic light scattering (DLS) to detect aggregates. Compare with literature using the same buffering agents (e.g., Tris-HCl vs. HEPES). Publish raw data (e.g., UV-Vis spectra) in supplementary materials .

Ethical & Reporting Standards

Q. How can PTCE researchers align with FAIR data principles (Findable, Accessible, Interoperable, Reusable)?

  • Methodology : Deposit synthetic protocols in protocols.io , spectral data in PubChem, and assay results in Zenodo. Use controlled vocabularies (e.g., ChEBI for PTCE’s ontology). Adhere to Beilstein Journal’s guidelines for experimental detail inclusion in supplementary files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.